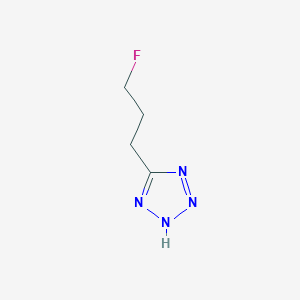
1-(Prop-2-en-1-yl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Prop-2-en-1-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 g/mol . The IUPAC name for this compound is 1-prop-2-enylcyclobutan-1-ol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C7H12O/c1-2-4-7(8)5-3-6-7/h2,8H,1,3-6H2 . The Canonical SMILES representation is C=CCC1(CCC1)O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 112.17 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 20.2 Ų . The compound has a complexity of 92.6 .Applications De Recherche Scientifique
Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions : Research by Faustino et al. (2012) demonstrates that 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one is an effective two-carbon partner in gold-catalyzed [2+2] cycloadditions to alkenes. This process provides a simple and practical entry to highly substituted cyclobutane derivatives, with complete regio- and stereocontrol (Faustino et al., 2012).
Photoreduction of Cycloalkanecarbaldehydes : A study by Funke and Cerfontain (1976) investigated the photochemistry of cyclobutane-carbaldehyde. The primary process upon irradiation involves abstraction of solvent methine hydrogen, leading to a variety of photoproducts (Funke & Cerfontain, 1976).
Tandem Carbolithiation/Cyclization : Robinson et al. (1997) found that reaction of 2-(3-phenyl-2-propen-1-yl) oxazolines with organolithium reagents leads to cyclobutane ring formation. This novel tandem carbolithiation/cyclization sequence results in products that can be hydrolyzed to substituted cyclobutanones (Robinson et al., 1997).
Low Volume Shrinkage in Polymers : Contreras et al. (2015) demonstrated the use of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropanes and its derivatives for low volume shrinkage of polymers through photopolymerization. This study provides insights into the synthesis of efficient dental composites with minimal shrinkage (Contreras et al., 2015).
Stereochemistry and Mechanism of the Reverse Ene Reaction : Getty and Berson (1991) investigated the stereochemistry and mechanism of the reverse ene reaction in cyclobutanes. Their work provides insights into the dynamics of this reaction at high temperatures (Getty & Berson, 1991).
Synthesis of Cyclobutane Hydrocarbons for Propellants : Finkel’shtein et al. (2003) explored the chemistry of cyclobutane hydrocarbons, highlighting their use as effective propellants and energy accumulators. The study emphasizes the unique properties of cyclobutane compounds due to their highly strained 4-membered ring structure (Finkel’shtein et al., 2003).
Antimicrobial Activity of Cyclobutane Complexes : Cukurovalı et al. (2002) synthesized novel Schiff base ligands containing cyclobutane and tested their antimicrobial activities. Some of these complexes showed effectiveness against various microorganisms (Cukurovalı et al., 2002).
Gold-Catalyzed Cycloisomerizations of Ene-ynamides : Couty et al. (2009) studied the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, leading to cyclobutanones. This research highlights the potential for creating complex molecules using gold catalysis (Couty et al., 2009).
Safety and Hazards
The compound has been associated with hazard statements H226, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
1-prop-2-enylcyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-7(8)5-3-6-7/h2,8H,1,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYZJHHTZVBSQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
569679-43-2 |
Source


|
| Record name | 1-(prop-2-en-1-yl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

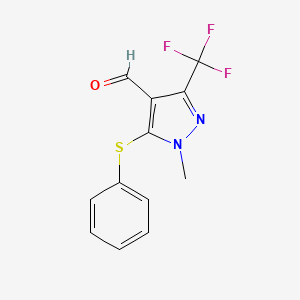
![methyl 3-{2-[2-oxo-2-(4-toluidino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2369589.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2369592.png)


![1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2369596.png)
![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2369597.png)
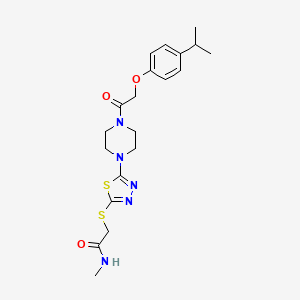
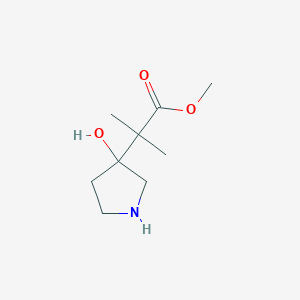
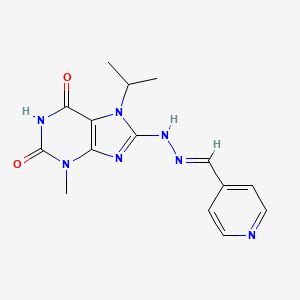
![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369603.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2369605.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2369606.png)
